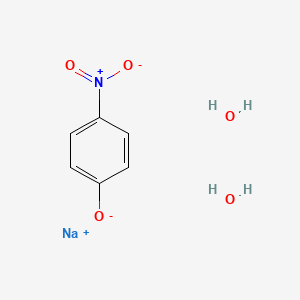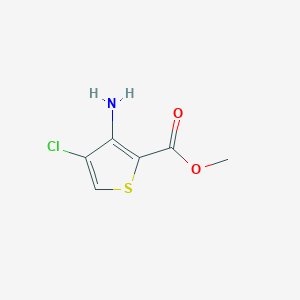
4-Nitrophenol sodium salt dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenol sodium salt dihydrate is a chemical compound with the molecular formula O2NC6H4ONa · 2H2O. It is a derivative of 4-nitrophenol, where the phenolic hydrogen is replaced by a sodium ion, and it includes two molecules of water of crystallization. This compound is typically found as a yellow crystalline solid and is known for its applications in various fields, including chemistry, biology, and industry.
Mecanismo De Acción
Target of Action
4-Nitrophenol sodium salt dihydrate, also known as Sodium 4-nitrophenolate Dihydrate, is a complex compound that interacts with several targets. It is often used in the synthesis of various derivatives with alkali metals .
Mode of Action
The compound’s mode of action involves the displacement of the hydrogen atom from the hydroxyl group by the sodium ion, forming sodium 4-nitrophenolate . This reaction is similar to the reduction of the nitro group to amine in 4-nitrophenol . .
Biochemical Pathways
4-nitrophenol, a related compound, is known to be involved in the synthesis of paracetamol . It is reduced to 4-aminophenol, then acetylated with acetic anhydride .
Result of Action
It’s known that the compound has optical properties, including second harmonic generation and third-harmonic generation . These properties play an important role in device applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to form a dihydrate upon the addition of water molecules . Furthermore, it’s recommended to prevent the chemical from entering drains, indicating that its action could be influenced by environmental factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Nitrophenol sodium salt dihydrate can be synthesized through the neutralization of 4-nitrophenol with sodium hydroxide. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the dihydrate form. The reaction can be represented as follows:
C6H4(NO2)OH+NaOH→C6H4(NO2)ONa+H2O
Industrial Production Methods: Industrial production of this compound often involves the slow evaporation method to grow single crystals. This method ensures high purity and well-defined crystalline structures, which are essential for various applications .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 4-aminophenol.
Esterification: It can react with carboxylic acids to form esters, typically catalyzed by acids such as sulfuric acid.
Nitration: Further nitration can yield compounds like 2,4-dinitrophenol and picric acid.
Diazotization: The compound can participate in diazotization reactions to form diazonium salts, which are useful in dye synthesis.
Common Reagents and Conditions:
Reducing Agents: Sodium dithionite, zinc, iron in concentrated hydrochloric acid, hydrogen gas.
Alkylating Agents: Dimethyl sulfate, methyl iodide.
Acids for Esterification: Sulfuric acid.
Nitrating Agents: Nitric acid, sulfuric acid.
Major Products:
Reduction: 4-Aminophenol.
Alkylation: Alkylated derivatives of 4-nitrophenol.
Esterification: Esters of 4-nitrophenol.
Nitration: 2,4-Dinitrophenol, picric acid.
Diazotization: Diazonium salts.
Aplicaciones Científicas De Investigación
4-Nitrophenol sodium salt dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator due to its color-changing properties in different pH environments. It is also a precursor in the synthesis of various organic compounds.
Biology: The compound is used in enzymatic assays as a substrate for enzymes like alkaline phosphatase.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals such as paracetamol (acetaminophen).
Industry: It is used in the production of fungicides, dyes, and other industrial chemicals.
Comparación Con Compuestos Similares
2-Nitrophenol: Another nitrophenol isomer with the nitro group in the ortho position relative to the hydroxyl group.
3-Nitrophenol: A nitrophenol isomer with the nitro group in the meta position.
4-Aminophenol: The reduced form of 4-nitrophenol, where the nitro group is replaced by an amino group.
Comparison: 4-Nitrophenol sodium salt dihydrate is unique due to its specific structural arrangement and the presence of the sodium ion and water of crystallization. This gives it distinct properties, such as higher solubility in water and specific reactivity patterns compared to its isomers and derivatives .
Propiedades
Número CAS |
63317-67-9 |
|---|---|
Fórmula molecular |
C6H6NNaO4 |
Peso molecular |
179.11 g/mol |
Nombre IUPAC |
sodium;4-nitrophenolate;hydrate |
InChI |
InChI=1S/C6H5NO3.Na.H2O/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4,8H;;1H2/q;+1;/p-1 |
Clave InChI |
SFNXTNREEGTEJL-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].O.O.[Na+] |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])[O-].O.[Na+] |
Pictogramas |
Flammable; Irritant; Health Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate](/img/structure/B3147922.png)
![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B3147928.png)
